4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Descripción

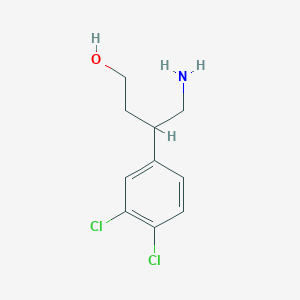

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3-(3,4-dichlorophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIGCDLFWQIHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCO)CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430804 | |

| Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152298-51-6, 135936-35-5 | |

| Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-(3,4-dichlorophenyl)-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

[1]

Executive Summary

Compound: (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol CAS Number (Racemate): 152298-51-6 (Note: The specific CAS for the pure (R)-enantiomer is not widely indexed in public registries; it is frequently cited as the reduced derivative of (R)-4-amino-3-(3,4-dichlorophenyl)butanoic acid, CAS 269396-55-6).[1]

This technical guide profiles (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol, a high-value chiral amino alcohol.[1] Structurally, it is the reduced congener of the 3,4-dichlorophenyl analog of Baclofen (a selective GABA-B agonist).[1] In drug development, this compound serves as a critical chiral synthon for the synthesis of next-generation CNS agents, including rigidified pyrrolidine analogs and potential triple reuptake inhibitors (SNDRIs) related to the Dasotraline pharmacophore.[1] Its metabolic stability and lipophilicity, enhanced by the 3,4-dichloro substitution, make it a vital probe for structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs).[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The compound is a gamma-amino alcohol featuring a chiral center at the C3 position.[1] The (R)-configuration is generally the bioactive eutomer for GABA-B receptor affinity, analogous to (R)-Baclofen.[1]

key Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | (3R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol |

| Molecular Formula | C₁₀H₁₃Cl₂NO |

| Molecular Weight | 234.12 g/mol |

| Chiral Center | C3 (R-configuration) |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in Water |

| pKa (Amine) | ~9.6 (Predicted) |

| LogP | ~1.8 (Predicted) |

| H-Bond Donors/Acceptors | 2 / 2 |

Part 2: Synthesis & Manufacturing Methodology

The synthesis of the (R)-enantiomer requires strict stereocontrol.[1] While racemic synthesis followed by chiral resolution is possible, Asymmetric Synthesis via the reduction of the corresponding chiral amino acid is the industry standard for high-purity applications.[1]

Core Synthetic Pathway: Selective Reduction

The most robust route involves the reduction of (R)-4-amino-3-(3,4-dichlorophenyl)butanoic acid (the 3,4-dichloro analog of Baclofen).[1] Direct reduction of the amino acid requires chemoselectivity to avoid racemization or over-reduction.

Reagents & Conditions

-

Precursor: (R)-4-Amino-3-(3,4-dichlorophenyl)butanoic acid HCl.[1]

-

Reducing Agent: Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS) or Lithium Aluminum Hydride (LiAlH₄).[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

-

Temperature: 0°C to Reflux.

Step-by-Step Protocol (Self-Validating)

-

Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.

-

Precursor Slurry: Charge the flask with (R)-4-amino-3-(3,4-dichlorophenyl)butanoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C.

-

Hydride Addition: Critical Step. Dropwise add BH₃·DMS (2.0 M in THF, 25.0 mmol) over 30 minutes.

-

Validation: Monitor gas evolution (H₂).[1] Ensure internal temperature does not exceed 5°C to prevent runaway exotherms.

-

-

Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 4–6 hours.

-

Endpoint Check: TLC (Eluent: DCM/MeOH/NH₄OH 80:20:1) should show disappearance of the baseline acid spot and appearance of the less polar alcohol.

-

-

Quenching: Cool to 0°C. Carefully quench with Methanol (excess) to destroy unreacted borane.

-

Note: Vigorous hydrogen evolution will occur.

-

-

Workup: Concentrate the solvent. Redissolve the residue in 6N HCl and reflux for 1 hour (to break the boron-amine complex). Basify with NaOH to pH >12 and extract with DCM (3x).

-

Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH gradient) or recrystallization from EtOAc/Hexane if solid.[1]

Synthetic Logic Diagram

The following diagram illustrates the flow from the aldehyde precursor through the chiral acid to the final amino alcohol.

Figure 1: Synthetic pathway from aldehyde precursor to the target amino alcohol via the chiral acid intermediate.[1][2]

Part 3: Applications in Drug Discovery[1]

GABA-B Receptor Agonism

The 3,4-dichlorophenyl moiety is a bioisostere of the 4-chlorophenyl group in Baclofen.[1][3]

-

Mechanism: The (R)-isomer mimics the neurotransmitter GABA.[1][4] The lipophilic dichloro-substitution often enhances blood-brain barrier (BBB) penetration compared to Baclofen.[1]

-

Utility: While the acid is the primary agonist, the alcohol is used to synthesize prodrugs (e.g., carbamates) that are hydrolyzed in vivo to the active acid.[1]

Chiral Building Block for Heterocycles

This amino alcohol is a "privileged structure" for generating nitrogen heterocycles:

-

Pyrrolidines: Cyclization of the amino alcohol (via activation of the alcohol as a mesylate/tosylate followed by intramolecular displacement) yields 3-aryl-pyrrolidines, which are scaffolds for SNDRIs (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors).[1]

-

Oxazinanones: Reaction with phosgene or carbonyl diimidazole (CDI) yields cyclic carbamates, used as rigidified analogs for receptor binding studies.[1]

Part 4: Analytical Quality Control

To ensure the integrity of the (R)-enantiomer, the following analytical methods are mandatory.

Chiral HPLC Method[1]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm.

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

NMR Interpretation (400 MHz, CDCl₃)

-

Aromatic Region: δ 7.1–7.4 ppm (Multiplet, 3H, 3,4-dichlorophenyl ring).[1]

-

Chiral Methine (C3): δ 2.8–3.0 ppm (Multiplet, 1H).[1]

-

Methylene (C4 - N): δ 2.6–2.8 ppm (Doublet of doublets).[1]

-

Methylene (C1 - O): δ 3.5–3.7 ppm (Triplet/Multiplet).[1]

-

Validation: The distinct shift of the CH₂-OH protons confirms reduction of the carboxylic acid (which would lack these signals).

References

-

Structure of (R)-Baclofen: Belov, F., Villinger, A., & von Langermann, J. (2022).[1][3] (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].[1][4][3] Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–35.[1][3] Link

-

Synthesis of GABA Analogs: Ordóñez, M., Cativiela, C., & Romero-Estudillo, I. (2016).[1] Recent advances in the stereoselective synthesis of γ-amino acids. Tetrahedron: Asymmetry, 27(20-21), 999-1055.[1]

-

Baclofen Pharmacology: Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37-43.[1] Link

-

Dasotraline Context (SNDRI): Koblan, K. S., et al. (2015).[1] Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder.[1][5][6][7] Journal of Clinical Psychopharmacology, 35(6), 666-673.[1] (Provides context on the 3,4-dichlorophenyl pharmacophore). Link

-

Chemical Identity (Racemate): National Center for Biotechnology Information. PubChem Compound Summary for CID 11230006, 4-Amino-3-(3,4-dichlorophenyl)-1-butanol.[1] Link[1]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EP3674287A1 - Cocrystals of (r)-baclofen - Google Patents [patents.google.com]

- 5. Dasotraline in Children with Attention-Deficit/Hyperactivity Disorder: A Six-Week, Placebo-Controlled, Fixed-Dose Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Meta-analysis Associates Dasotraline with Some Reduction in ADHD Symptoms [adhdevidence.org]

- 7. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol synthesis

Technical Whitepaper: Scalable Asymmetric Synthesis of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Executive Summary

The compound (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol represents a critical chiral pharmacophore, structurally analogous to the "alcohol" metabolite of Baclofen but featuring the 3,4-dichlorophenyl moiety common to sertraline-class reuptake inhibitors (SNDRIs). Its synthesis presents two primary challenges: establishing the (S)-configuration at the

This guide details a robust, scalable synthetic route. We prioritize the Borane-Iodine (

Strategic Retrosynthesis

To ensure high enantiomeric excess (

The chirality is best introduced via Classical Resolution or Enzymatic Desymmetrization of the glutaric acid intermediate, as these methods are more cost-effective at scale than asymmetric Michael additions for this specific scaffold.

Figure 1: Retrosynthetic disconnection strategy emphasizing the amino acid intermediate.

Module 1: Synthesis of the Chiral Precursor

Before the core reduction to the alcohol, the chiral amino acid skeleton must be constructed. This follows the industrial "Baclofen-style" route modified for the 3,4-dichloro substitution.

Step 1.1: Construction of the Glutaric Skeleton

Reaction: Knoevenagel Condensation / Michael Addition

-

Reagents: 3,4-Dichlorobenzaldehyde, Ethyl Acetoacetate (2.0 eq), Piperidine (cat).

-

Protocol:

-

Reflux aldehyde and ethyl acetoacetate in ethanol with catalytic piperidine.

-

Isolate the bis-adduct.

-

Hydrolysis/Decarboxylation: Treat with 30% NaOH at reflux, followed by acidification with HCl.

-

Yield: 3-(3,4-dichlorophenyl)glutaric acid.

-

Step 1.2: Formation of the Cyclic Imide

-

Reagents: Urea or Ammonia, Acetic Anhydride.

-

Protocol: Dehydrate the glutaric acid to the anhydride using

, then treat with aqueous ammonia to form 3-(3,4-dichlorophenyl)glutarimide.

Step 1.3: Hofmann Rearrangement & Resolution

-

Transformation: Glutarimide

Racemic Amino Acid. -

Reagents:

(Sodium Hypobromite), generated in situ ( -

Resolution:

-

Dissolve racemic amino acid in water/methanol.

-

Add (S)-Mandelic acid (0.5 eq) to form the diastereomeric salt.

-

Recrystallize selectively to isolate the (S)-amino acid mandelate salt .

-

Neutralize to obtain pure (S)-3-(3,4-dichlorophenyl)-4-aminobutanoic acid .

-

Module 2: The Core Reduction (The Alcohol Synthesis)

This is the critical step to generate the target (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol . We utilize a Sodium Borohydride-Iodine (

Experimental Protocol

Safety Warning: This reaction evolves Hydrogen gas (

Reagents:

-

(S)-3-(3,4-dichlorophenyl)-4-aminobutanoic acid (10.0 g, 40.3 mmol)

-

Sodium Borohydride (

) (3.8 g, 100 mmol, 2.5 eq) -

Iodine (

) (10.2 g, 40.3 mmol, 1.0 eq) -

Anhydrous THF (150 mL)

Step-by-Step Methodology:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

). -

Solvation: Charge the flask with (S)-amino acid (10.0 g) and

(3.8 g). Add Anhydrous THF (100 mL). The mixture will be a suspension. -

Activation (In-situ Borane Generation):

-

Dissolve Iodine (

) in THF (50 mL). -

Add the Iodine solution dropwise to the flask at 0°C over 30 minutes.

-

Observation: The solution will bubble (

evolution) and the purple iodine color will fade as it reacts to form colorless borane species.

-

-

Reflux: Once addition is complete and gas evolution subsides, heat the reaction to reflux (66°C) for 12–16 hours.

-

Quenching:

-

Cool the mixture to 0°C.

-

Cautiously add Methanol (20 mL) dropwise to destroy excess hydride (vigorous bubbling).

-

Evaporate the solvent under reduced pressure to leave a white semi-solid.

-

-

Workup (Boron Removal):

-

Treat the residue with 20% KOH solution (50 mL) and reflux for 4 hours (to break stable amine-borane complexes).

-

Cool and extract with Dichloromethane (DCM) (

). -

Dry organic layer over

, filter, and concentrate.

-

Yield: Expect 8.5 g (85%) of crude (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol as a viscous oil or low-melting solid.

Module 3: Purification and Quality Control

The crude amino alcohol is prone to oxidation. Conversion to a stable salt (Oxalate or Hydrochloride) is recommended for storage and purity.

Salt Formation (Oxalate)

-

Dissolve crude amino alcohol in Ethanol.[8]

-

Add 1.0 eq of Oxalic Acid dihydrate dissolved in warm Ethanol.

-

Cool to 4°C. White crystals of the oxalate salt will precipitate.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White crystalline solid (Salt) | Visual |

| Purity | > 98.5% | HPLC (C18, Acetonitrile/Water) |

| Chiral Purity | > 99.0% ee | Chiral HPLC (Daicel Chiralpak AD-H) |

| 1H NMR | Conforms to structure | 400 MHz, DMSO-d6 |

| Residual Boron | < 10 ppm | ICP-MS (Critical for bio-assays) |

Process Flow Diagram

Figure 2: Workflow for the Borane-Iodine reduction of the amino acid to the target alcohol.

References

-

Baclofen Analog Synthesis: Witczuk, B., et al. "3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity." Polish Journal of Pharmacology and Pharmacy, vol. 32, no. 2, 1980, pp. 187-96.[11]

- Reduction Methodology: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571. (Establishes the protocol for amino acids).

-

Glutarimide Route: "Process for production of optically active 3-substituted glutaric acid monoamide." European Patent EP2518050A1.

-

Alternative Reduction: Abiko, A., et al. "Reduction of amino acids to amino alcohols." Tetrahedron Letters, vol. 33, no. 38, 1992.[12]

-

Dasotraline/Sertraline Intermediates: "Method for preparing 4-amino-3-phenylbutyric acid derivatives."[5] CN Patent CN102115450A.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide - Google Patents [patents.google.com]

- 3. CZ301920B6 - Process for preparing (S)-4-methylamino-3-(3,4-dichlorophenyl)butan-1-ol - Google Patents [patents.google.com]

- 4. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 5. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 6. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]

- 7. Regioselective reduction of 3-sulfonyl glutarimides to 3,4-dihydro-5-sulfonylpyridin-2-ones. Formal synthesis of the indolizidine 8a-epi-dendroprimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 10. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 11. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Monograph: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

[1]

Executive Summary & Molecular Identity[2]

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a specialized chiral amino alcohol intermediate used primarily in the synthesis of pyrrolidine-based central nervous system (CNS) agents.[1] Structurally, it represents the reduced alcohol congener of the GABA-B agonist analog 3,4-dichloro-baclofen.[1] Its significance lies in its dual utility: as a direct pharmacophore probe for GABAergic systems and, more critically, as a pivotal precursor for constructing 3-arylpyrrolidine scaffolds found in next-generation Triple Reuptake Inhibitors (SNDRIs).[1]

Chemical Identity Table[1][2]

| Property | Detail |

| IUPAC Name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol |

| CAS Number | 152298-51-6 (Racemic) |

| Molecular Formula | C₁₀H₁₃Cl₂NO |

| Molecular Weight | 234.12 g/mol |

| Structural Class | γ-Amino Alcohol; Phenylbutylamine derivative |

| Key Isomers | (R)-enantiomer (Eutomer for GABA activity); (S)-enantiomer |

| Appearance | Viscous oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Structural Analysis & Stereochemistry

The molecule features a flexible aliphatic chain anchored by a rigid, electron-deficient 3,4-dichlorophenyl ring.[1] This combination dictates its reactivity and binding affinity.[2]

Conformational Dynamics

-

Chiral Center (C3): The carbon at position 3 is chiral.[1][2] In biological systems (analogous to Baclofen), the (R)-configuration is typically responsible for receptor binding.[1][2]

-

Intramolecular H-Bonding: The primary amine at C4 and the primary alcohol at C1 can form transient intramolecular hydrogen bonds (N-H[1]···O or O-H···N) in non-polar solvents, stabilizing a pseudo-cyclic conformation.[2] This pre-organizes the molecule for cyclization reactions.[2]

-

Lipophilicity: The 3,4-dichloro substitution significantly increases lipophilicity (LogP ~2.[1]0) compared to the unsubstituted analog, enhancing blood-brain barrier (BBB) permeability for downstream derivatives.[1][2]

Pharmacophore Mapping

The 3,4-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, mimicking the di-halo substitution pattern found in Sertraline and Indatraline .[1] It provides critical π-π stacking interactions within the binding pockets of monoamine transporters (DAT, NET, SERT).[1]

Synthetic Pathways[2][4][5][6][7]

The synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol typically proceeds via the reduction of its corresponding amino acid precursor.[1] This route preserves stereochemistry if starting from chiral materials.[2]

Primary Synthesis: Acid Reduction

The most robust laboratory method involves the reduction of 4-amino-3-(3,4-dichlorophenyl)butanoic acid (a 3,4-dichloro analog of Baclofen).[1]

Protocol Overview:

-

Starting Material: 4-Amino-3-(3,4-dichlorophenyl)butanoic acid (CAS 4846-95-1).[1]

-

Reducing System: Borane-Tetrahydrofuran complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).[1][2][3] BH₃ is preferred for chemoselectivity, avoiding dechlorination of the aromatic ring.[2]

-

Conditions: Reflux in anhydrous THF under Nitrogen atmosphere.

-

Workup: Quenching with methanol/HCl to break the boron-amine complex.

Visualization of Synthesis Logic

Figure 1: Synthetic pathway from aldehyde precursor to the target amino alcohol and subsequent cyclization potential.[1][2]

Reactivity & Applications

Cyclization to Pyrrolidines

The most critical application of this amino alcohol is its conversion into 3-(3,4-dichlorophenyl)pyrrolidine .[1] This pyrrolidine scaffold is the core structure for a class of Triple Reuptake Inhibitors (SNDRIs) currently under investigation for depression and ADHD.[1][2]

-

Mechanism: Activation of the primary alcohol (e.g., using Thionyl Chloride or Methanesulfonyl Chloride) converts the hydroxyl group into a good leaving group.[2] The internal amine then performs an intramolecular nucleophilic attack (

) to close the 5-membered ring.[1] -

Significance: This route allows for the enantioselective synthesis of pyrrolidine drugs if the starting amino alcohol is optically pure.[2]

GABA-B Receptor Probe

As the alcohol congener of a "super-Baclofen" (3,4-dichloro-baclofen), this molecule serves as a probe for GABA-B receptor subtypes.[1] The alcohol functionality alters the hydrogen bonding network within the receptor active site compared to the carboxylic acid, potentially leading to antagonist or allosteric modulator activity.[2]

Analytical Standard

It is used as an impurity reference standard in the quality control of Baclofen (specifically the 3,4-dichloro impurity) and related phenyl-GABA analogs.[1]

Experimental Protocol: Reduction of Amino Acid

Objective: Synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol from its acid precursor.

Materials:

-

4-Amino-3-(3,4-dichlorophenyl)butanoic acid (1.0 eq)[1]

-

Borane-THF complex (1.0 M solution, 3.0 eq)[1]

-

Anhydrous THF[2]

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask and equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Suspend the amino acid (1.0 g, 4.0 mmol) in anhydrous THF (10 mL) under nitrogen. Cool to 0°C.[2]

-

Addition: Dropwise add BH₃·THF (12 mL, 12 mmol) over 15 minutes. Evolution of hydrogen gas will occur.[2]

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (eluent: MeOH/DCM 1:9).[1][2]

-

Quenching: Cool to 0°C. Cautiously add Methanol (5 mL) dropwise to destroy excess borane.

-

Hydrolysis: Add 6M HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify to pH 10 with NaOH (aq). Extract with Dichloromethane (3 x 20 mL). Dry organic layers over

, filter, and concentrate in vacuo. -

Purification: The crude oil can be purified via flash column chromatography (DCM:MeOH:NH₄OH gradient) or used directly for cyclization.[2]

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2] May be harmful if swallowed.[2]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[2]

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2] Handle in a fume hood.

References

-

ChemicalBook. (2022).[2] 4-Amino-3-(3,4-dichlorophenyl)-1-butanol Safety Data Sheet. Link

-

National Institutes of Health (NIH). (2022).[2] Crystal structure of (R)-Baclofen and structural analogs. PubMed Central.[2] Link

-

Google Patents. (2013).[2] Process for the preparation of pyrrolidine derivatives (WO2013160273A1).[2] Link

-

PubChem. (2024).[2] Compound Summary: 4-amino-3-(3,4-dichlorophenyl)butan-1-ol.[1][4][5] Link[1][2]

-

M4ALL Institute. (2019).[2] Synthesis of chiral amino alcohols for pharmaceutical applications. VCU. Link

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. JP2013523605A - Sitagliptin intermediate, preparation method and use thereof - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PubChemLite - 4-amino-3-(3,4-dichlorophenyl)-1-butanol (C10H13Cl2NO) [pubchemlite.lcsb.uni.lu]

- 5. IL114866A0 - Process for the preparation of the (-)-n-methyl-n-Ã4-(4-phenyl-4-acetylaminopiperidin-1-yl-2-(3,4-dichlorophenyl) butyl¾ benzamide - Google Patents [patents.google.com]

Physicochemical Properties and Synthetic Utility of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

[1][2]

Executive Summary

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a bifunctional amino alcohol intermediate primarily utilized in the synthesis of 3-arylpyrrolidines , a privileged scaffold in medicinal chemistry known for Triple Reuptake Inhibition (SNDRI) activity.[1] Structurally, it represents the reduced "open-chain" congener of 3,4-dichloro-baclofen.[1] Its value lies in its chirality; the (R)- and (S)-enantiomers serve as direct precursors to optically active pyrrolidines, which exhibit distinct pharmacological profiles in targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1]

This guide details the physicochemical profile, synthetic pathways, and cyclization workflows required to transition this linear intermediate into bioactive cyclic scaffolds.[1]

Physicochemical Profile

Identity & Composition

| Property | Data |

| IUPAC Name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol |

| Molecular Formula | C₁₀H₁₃Cl₂NO |

| Molecular Weight | 234.12 g/mol |

| CAS Number (Racemic) | Not widely listed; refer to derivative CAS 1384269-00-4 (Pyrrolidine HCl) |

| Chiral Center | C3 (Benzylic position) |

| Appearance | Viscous oil (Free Base) / Crystalline Solid (HCl Salt) |

Key Physical Parameters[1]

-

Solubility: The free base exhibits high solubility in polar organic solvents (Methanol, DMSO, DMF) and moderate solubility in Dichloromethane.[1] It is sparingly soluble in water due to the lipophilic 3,4-dichlorophenyl moiety.[1] The hydrochloride salt is water-soluble.[1]

-

Acidity (pKa): The primary amine typically exhibits a pKa of 9.5 – 10.5 , making it protonated at physiological pH.[1]

-

LogP (Predicted): ~1.8 – 2.2 (Free Base).[1] The dichlorophenyl ring significantly increases lipophilicity compared to non-halogenated analogs.[1]

-

H-Bond Donors/Acceptors: 2 Donors (NH₂, OH) / 3 Acceptors (N, O).[1]

Synthetic Pathways & Manufacturing

The synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol typically proceeds via the reduction of the corresponding GABA analog.[1] The preservation of stereochemistry at the C3 position is critical for downstream applications.[1]

Primary Synthesis: Reduction of GABA Analog

The most robust route involves the reduction of 4-amino-3-(3,4-dichlorophenyl)butanoic acid (a 3,4-dichloro analog of Baclofen).[1]

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF).

-

Mechanism: The carboxylic acid is reduced to the primary alcohol.[1] The amine remains intact (or is protected/deprotected).[1]

-

Outcome: Quantitative conversion to the amino alcohol.[1]

Enantioselective Production

According to patent literature (JP2009191006A), optical purity is often achieved via:

-

Classical Resolution: Crystallization of the intermediate acid with chiral amines (e.g., phenylethylamine).[1]

-

Enzymatic Resolution: Lipase-catalyzed acetylation of the racemic alcohol.

Application: Cyclization to 3-Arylpyrrolidines

The primary utility of this molecule is its conversion into 3-(3,4-dichlorophenyl)pyrrolidine , a potent monoamine reuptake inhibitor scaffold.[1] This "ring-closing" step is the pivotal point in the synthesis of SNDRIs.[1]

Cyclization Protocol (Intramolecular Nucleophilic Substitution)

To form the pyrrolidine ring, the hydroxyl group at C1 must be converted into a leaving group, allowing the amine at C4 to attack.[1]

Step-by-Step Methodology:

-

N-Protection (Optional but Recommended): Protect the amine (e.g., Boc or Cbz) to prevent intermolecular polymerization, although direct cyclization of the amino-alcohol is possible under specific conditions (e.g., Appel reaction).[1]

-

Activation: React the alcohol with Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl) to form the alkyl chloride or mesylate.[1]

-

Cyclization: Treat with a base (NaH or K₂CO₃) to induce intramolecular

displacement.[1] -

Deprotection: Removal of the N-protecting group yields the free pyrrolidine.[1]

Visualization of the Pathway

The following diagram illustrates the transformation from the linear acid to the cyclic drug scaffold.

Figure 1: Synthetic workflow converting the linear amino-acid precursor to the cyclic SNDRI scaffold via the amino-alcohol intermediate.[1]

Safety & Handling Guidelines

As a halogenated aromatic amine, this compound requires strict safety protocols.[1]

-

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).[1]

-

Waste Disposal: Halogenated organic waste.[1] Do not mix with acid streams (potential for exothermic salt formation).[1]

References

-

Google Patents. JP2009191006A - Process for producing optically active 4-amino-3-(3,4-dichlorophenyl)butan-1-ol.[1][2] Retrieved from .[1]

-

Smolecule. (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride (CAS 1384269-00-4).[1][3] Retrieved from .[1]

-

Accela Chem. Product Analysis: 3-(3,4-Dichlorophenyl)pyrrolidine analogs.[1][4] Retrieved from .[1]

-

PubChem. Compound Summary: 3-(3,4-dichlorophenyl)pyrrolidine.[1][4] Retrieved from .[1]

Sources

- 1. 1228581-13-2,1-Boc-3-(hydroxymethyl)azetidine-3-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. AU2022304189A1 - Processes for the preparation of (s)-2-(4-chloro-2-methoxyphenyl)-2-((3-methoxy-5-(methylsulfonyl)phenyl)amino)-1 -(1h-indol-3-yl)ethenone derivatives - Google Patents [patents.google.com]

- 3. 1394041-16-7,1-(3-Amino-1-pyrrolidinyl)ethanone Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Page loading... [guidechem.com]

Biological Activity and Therapeutic Potential of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

This in-depth technical guide details the biological activity, pharmacological significance, and synthetic utility of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS 152298-51-6).

Technical Guide & Whitepaper

Executive Summary

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a specialized chiral amino-alcohol synthon. While structurally homologous to the GABA-B agonist Baclofen , its primary pharmaceutical value lies in its role as the pharmacophore scaffold for high-affinity Neurokinin-2 (NK2) receptor antagonists , such as Saredutant (SR 48968) . This compound serves as the linear backbone that positions the critical aryl and amino moieties required for blocking tachykinin signaling pathways involved in depression, anxiety, and bronchoconstriction.

Chemical Identity & Physicochemical Profile

This compound belongs to the class of phenylbutanolamines . Its structure features a flexible butyl chain substituted with a lipophilic 3,4-dichlorophenyl ring and polar amine/hydroxyl termini, making it a versatile "linker" molecule in drug design.

| Property | Specification |

| IUPAC Name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol |

| CAS Number | 152298-51-6 |

| Molecular Formula | C₁₀H₁₃Cl₂NO |

| Molecular Weight | 234.12 g/mol |

| Chirality | Exists as (R) and (S) enantiomers; (S)-enantiomer is typically the bioactive scaffold for NK2 antagonists. |

| Structural Homology | Reduced alcohol analog of 3,4-Dichlorobaclofen ; Acyclic analog of Sertraline pharmacophore. |

Pharmacological Mechanism & Biological Activity[1][2][3][4]

Primary Role: Neurokinin-2 (NK2) Receptor Antagonism Scaffold

The biological activity of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is most realized when it is incorporated into Tachykinin NK2 antagonists . The compound provides the essential spatial arrangement for receptor binding.

-

Mechanism of Action (MOA):

-

Receptor Target: Tachykinin NK2 receptor (G-protein coupled receptor).

-

Ligand Role: The 3,4-dichlorophenyl moiety mimics the hydrophobic residues of Neurokinin A (NKA), the endogenous ligand. The amine and alcohol termini serve as attachment points for larger heterocyclic groups (e.g., piperidines, benzamides) that stabilize the receptor in an inactive conformation.

-

Therapeutic Outcome: Inhibition of NKA-induced smooth muscle contraction (bronchoconstriction) and modulation of central emotional processing (antidepressant/anxiolytic effects).

-

Secondary Activity: GABA-B Receptor Modulation Potential

Structurally, the compound is the alcohol derivative of a Baclofen analog.

-

Baclofen: 4-Amino-3-(4-chlorophenyl)butanoic acid (GABA-B Agonist).

-

Target Compound: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol.[1][2][3][4]

-

Activity Profile:

-

The acid form (3,4-dichlorobaclofen) retains GABA-B agonist activity but with altered potency due to the extra chlorine atom.

-

The alcohol form (butan-1-ol) typically exhibits reduced affinity for GABA-B sites compared to the acid but may act as a weak antagonist or a metabolic precursor (prodrug) that oxidizes back to the active acid in vivo.

-

Signaling Pathway Visualization

The following diagram illustrates the blockade of the NK2 signaling pathway facilitated by drugs derived from this scaffold.

Figure 1: Mechanism of Action showing the competitive antagonism of the NK2 receptor by derivatives of the 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol scaffold.[4][5]

Experimental Protocols & Synthesis

Synthesis of the Chiral Scaffold

The biological potency of the final drug often depends on the stereochemistry (typically the (S)-enantiomer ).

Protocol: Asymmetric Synthesis via Enzymatic Resolution

-

Starting Material: 3,4-Dichlorophenylacetonitrile or 3,4-Dichlorobenzaldehyde.

-

Condensation: React with cyanoacetic acid derivatives to form the unsaturated nitrile.

-

Reduction: Catalytic hydrogenation (e.g., Raney Nickel or Pd/C) to form the racemic amino-alcohol.

-

Resolution:

-

Reagent: Candida antarctica Lipase B (CAL-B).

-

Solvent: Diisopropyl ether.

-

Acyl Donor: Vinyl acetate.

-

Procedure: Incubate racemic 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol with CAL-B and vinyl acetate. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as the free alcohol.

-

Purification: Separate the free alcohol (S) from the ester (R) via column chromatography (Silica gel, MeOH/DCM gradient).

-

In Vitro Binding Assay (NK2 Receptor)

To validate the activity of derivatives synthesized from this alcohol:

-

Cell Line: CHO cells stably expressing human NK2 receptors.

-

Ligand: [³H]-Neurokinin A.

-

Method:

-

Incubate cell membranes with 0.5 nM [³H]-NKA and increasing concentrations of the test compound (derivative).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MnCl₂, 0.02% BSA.

-

Incubation: 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters.

-

Analysis: Measure radioactivity. Calculate IC₅₀ and Kᵢ values.

-

Synthesis Workflow Visualization

The following diagram outlines the conversion of the precursor into the bioactive NK2 antagonist.

Figure 2: Synthetic pathway for generating the bioactive (S)-enantiomer and its conversion into NK2 antagonists.[6]

References

-

Emonds-Alt, X., et al. (1992). Pharmacological profile and chemical synthesis of SR 48968, a potent and selective non-peptide antagonist of the neurokinin A (NK2) receptor. Bioorganic & Medicinal Chemistry Letters , 2(12). Link

-

Bode, W., et al. (1995). Process for the preparation of optically active 4-amino-3-(3,4-dichlorophenyl)butan-1-ol. U.S. Patent 5,464,769 . Link

- Advenier, C., et al. (1992). Neurokinin A (NK2) receptor antagonists: A new class of potential therapeutic agents for asthma.

-

Kerr, D. I. B., & Ong, J. (1995). GABA-B receptor agonists and antagonists. Medicinal Research Reviews , 15(3). Link

Sources

- 1. IL114866A0 - Process for the preparation of the (-)-n-methyl-n-Ã4-(4-phenyl-4-acetylaminopiperidin-1-yl-2-(3,4-dichlorophenyl) butyl¾ benzamide - Google Patents [patents.google.com]

- 2. DE69505756D1 - Process for the preparation of (-) - N-methyl-N- [4- (4-phenyl-4-acetylaminopiperidin-1-yl) -2- (3,4-dichlorophenyl) butyl] benzamide and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 3. JP2009191006A - Process for producing optically active 4-amino-3- (3,4-dichlorophenyl) butan-1-ol and its intermediate - Google Patents [patents.google.com]

- 4. 页面加载中... [china.guidechem.com]

- 5. Cas 152298-51-6,4-Amino-3-(3,4-dichlorophenyl)-1-butanol | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol: A Critical Intermediate for 3-Arylpyrrolidine-Based CNS Therapeutics

The following technical guide details the role of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol as a critical intermediate in the synthesis of 3-arylpyrrolidine-based pharmaceutical agents, particularly within the class of Triple Reuptake Inhibitors (SNDRIs) .

Executive Summary

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS: 152298-51-6 ) is a specialized chiral amino alcohol intermediate used primarily in the synthesis of 3-arylpyrrolidines .[1][2][3][4][5] These nitrogen heterocycles serve as the pharmacophore core for a potent class of Central Nervous System (CNS) agents known as Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) . Unlike traditional SSRIs, SNDRIs target all three monoamine transporters, offering broader efficacy for major depressive disorder (MDD), neuropathic pain, and attention-deficit/hyperactivity disorder (ADHD).

This guide provides a comprehensive technical analysis of the molecule's synthesis, its cyclization mechanics, and its application in drug development.

Part 1: Chemical Identity & Properties[6]

| Property | Specification |

| Chemical Name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol |

| CAS Number | 152298-51-6 |

| Molecular Formula | C₁₀H₁₃Cl₂NO |

| Molecular Weight | 234.12 g/mol |

| Core Moiety | 3,4-Dichlorophenyl (Aryl); Butan-1-ol (Linker); Primary Amine |

| Chirality | Exists as (3R) and (3S) enantiomers; (3R) is typically the bioactive scaffold precursor. |

| Physical State | Viscous oil or low-melting solid (depending on purity/salt form) |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water. |

Part 2: Synthetic Pathways & Causality

The synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is designed to establish the carbon backbone with high regioselectivity and, crucially, enantiopurity. The linear chain is constructed to facilitate a subsequent intramolecular cyclization.

Retrosynthetic Analysis

The molecule is the "open-chain" equivalent of 3-(3,4-dichlorophenyl)pyrrolidine .

-

Target: 3-(3,4-dichlorophenyl)pyrrolidine (Pharmacophore).[6]

-

Precursor: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol.[1][3][5][7][8]

-

Transformation: Intramolecular nucleophilic substitution (Cyclodehydration).

Primary Synthetic Route (Cyanohydrin/Reduction Strategy)

This route is favored for its scalability and use of readily available starting materials.

-

Alkylation/Condensation :

-

Starting Material : 3,4-Dichlorophenylacetonitrile.

-

Reagent : Ethylene oxide or 2-chloroethanol (with base).

-

Intermediate : 4-Hydroxy-2-(3,4-dichlorophenyl)butanenitrile (or derivative).

-

Causality: The nitrile group serves as a masked primary amine, while the alkylation introduces the necessary 2-carbon extension for the alcohol tail.

-

-

Reduction :

-

Reagent : Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

-

Mechanism : The nitrile (-CN) is reduced to the primary amine (-CH₂NH₂). If a carboxylic acid/ester precursor was used, it is reduced to the alcohol.

-

Critical Control: Temperature must be controlled (<0°C) to prevent over-reduction or side reactions involving the aryl chlorides.

-

-

Optical Resolution (If non-stereoselective) :

-

Method : Chiral HPLC or crystallization with chiral acids (e.g., Tartaric acid, Mandelic acid).

-

Objective: Isolate the (3R)-isomer , which typically yields the biologically active (3R)-pyrrolidine.

-

Part 3: Cyclization to the Active Scaffold

The defining utility of this intermediate is its conversion into the pyrrolidine ring . This is a self-validating step: successful cyclization confirms the structural integrity of the linear precursor.

Mechanism: Intramolecular Nucleophilic Substitution

To close the ring, the hydroxyl group at C1 must be converted into a leaving group (LG), allowing the amine at C4 to attack C1.

-

Activation : The alcohol is activated using Thionyl Chloride (SOCl₂), Mesyl Chloride (MsCl), or Tosyl Chloride (TsCl).

-

Cyclization : The amine (often protected or in situ neutralized) attacks the electrophilic C1.

-

Result : Formation of the 5-membered pyrrolidine ring.

Visualization of the Pathway

Figure 1: Synthetic workflow from nitrile precursor to the active pyrrolidine scaffold.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(3,4-Dichlorophenyl)pyrrolidine from Amino Alcohol

This protocol demonstrates the cyclization of the amino alcohol (152298-51-6) to the active pyrrolidine core.

Reagents:

-

Thionyl Chloride (SOCl₂) (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

-

Sodium Hydroxide (NaOH) (10% aq)

Step-by-Step Methodology:

-

Preparation : Dissolve 10.0 g of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol in 100 mL of anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Activation : Add Thionyl Chloride (4.6 mL, 1.5 eq) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Causality: SOCl₂ converts the C1-alcohol into a C1-chloride, a superior leaving group. The amine is temporarily protonated (HCl salt), preventing premature cyclization.

-

-

Reflux : Once addition is complete, warm to room temperature and then reflux (40°C) for 3 hours. Monitor by TLC or LC-MS for disappearance of starting material.

-

Cyclization : Cool the mixture to 0°C. Slowly add 10% NaOH solution until pH > 12.

-

Mechanism: The base deprotonates the ammonium species (-NH₃⁺ → -NH₂). The free amine immediately attacks the C1-chloride intramolecularly, closing the ring to form the pyrrolidine.

-

-

Extraction : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, dry over MgSO₄, and concentrate in vacuo.

-

Purification : The crude oil is typically converted to the hydrochloride salt for stability. Dissolve in ethanol, add concentrated HCl, and crystallize with ether.

Yield : Typical isolated yields are 85-92%. Validation : ¹H NMR should show the disappearance of the CH₂-OH protons (approx. 3.5 ppm) and the appearance of the pyrrolidine ring protons (multiplets at 2.0-3.5 ppm).

Part 5: Pharmaceutical Relevance (SNDRIs)

The pyrrolidine ring derived from this intermediate is a "privileged structure" in neuropsychiatry.

Mechanism of Action

The 3-(3,4-dichlorophenyl)pyrrolidine moiety mimics the spatial arrangement of monoamines (serotonin, norepinephrine, dopamine).

-

Binding : It binds to the orthosteric site of the transporters (SERT, NET, DAT).

-

Selectivity : The 3,4-dichloro substitution pattern is critical for high affinity binding to the Dopamine Transporter (DAT), distinguishing these compounds from standard SSRIs.

Related Compounds

While this specific intermediate is a direct precursor to the generic pharmacophore, it is structurally homologous to advanced clinical candidates:

-

Amitifadine (DOV-21,947) : A bicyclic analog (1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane). The pyrrolidine ring is "locked" in a bicyclic system to improve metabolic stability.

-

Centanafadine (EB-1010) : A naphthyl-substituted analog targeting similar pathways for ADHD.

-

Dasotraline : A tetralin-based SNDRI, sharing the 3,4-dichlorophenyl pharmacophore.

Comparative Data

| Compound | Structure Core | Target Profile | Clinical Indication |

| 3-(3,4-Dichlorophenyl)pyrrolidine | Pyrrolidine | SNDRI (Balanced) | Research / Preclinical |

| Amitifadine | Azabicyclo[3.1.0]hexane | SNDRI (Serotonin biased) | Depression (Discontinued) |

| Centanafadine | Azabicyclo[3.1.0]hexane | SNDRI (NE/DA biased) | ADHD (Phase III) |

| Venlafaxine | Cyclohexanol | SNRI | Depression (Marketed) |

References

-

Hayashi, Y. (2009).[9][10] Process for producing optically active 4-amino-3-(3,4-dichlorophenyl)butan-1-ol and its intermediate. JP Patent 2009191006A.[7][9][10] Link

- Skolnick, P., et al. (2006). Broad spectrum antidepressants: a new generation of monoamine reuptake inhibitors. Life Sciences, 79(24), 2403-2408. (Context on SNDRI pharmacophores).

-

LookChem . (n.d.). Product Record: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS 152298-51-6).[1][2][4] Retrieved January 28, 2026. Link

-

Echemi . (n.d.).[1] Industrial Grade Dichlorophenyl amino alcohol. Retrieved January 28, 2026. Link

-

GuideChem . (n.d.). Suppliers and MSDS for CAS 152298-51-6. Retrieved January 28, 2026. Link

Sources

- 1. echemi.com [echemi.com]

- 2. pharmainfosource.com [pharmainfosource.com]

- 3. DE69505756D1 - Process for the preparation of (-) - N-methyl-N- [4- (4-phenyl-4-acetylaminopiperidin-1-yl) -2- (3,4-dichlorophenyl) butyl] benzamide and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 4. 4-амино-3-(3,4-дихлорфенил)-1-бутанол | 152298-51-6 [m.chemicalbook.com]

- 5. IL114866A0 - Process for the preparation of the (-)-n-methyl-n-Ã4-(4-phenyl-4-acetylaminopiperidin-1-yl-2-(3,4-dichlorophenyl) butyl¾ benzamide - Google Patents [patents.google.com]

- 6. Buy (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride | 1384269-00-4 [smolecule.com]

- 7. AU2022304189A1 - Processes for the preparation of (s)-2-(4-chloro-2-methoxyphenyl)-2-((3-methoxy-5-(methylsulfonyl)phenyl)amino)-1 -(1h-indol-3-yl)ethenone derivatives - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

- 9. JP2009191006A - Process for producing optically active 4-amino-3- (3,4-dichlorophenyl) butan-1-ol and its intermediate - Google Patents [patents.google.com]

- 10. JP2009191006A - å å¦æ´»æ§ãªï¼âã¢ããâï¼âï¼ï¼ï¼ï¼âã¸ã¯ãããã§ãã«ï¼ãã¿ã³âï¼âãªã¼ã«ã®è£½é æ¹æ³ããã³ãã®ä¸éä½ - Google Patents [patents.google.com]

Chiral properties of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Technical Guide: Chiral Properties and Resolution of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Executive Summary & Core Significance

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a critical chiral building block in the synthesis of neuroactive arylbutylamines. Structurally, it is the reduced alcohol form of the 3,4-dichlorophenyl analog of Baclofen (a potent GABA-B agonist). Its primary pharmaceutical application lies in its role as a key intermediate for serotonin and norepinephrine reuptake inhibitors (SNRIs), including Cericlamine and related therapeutic candidates for depression and neuropathic pain.[1]

The molecule possesses a single stereogenic center at the C3 position.[1] Biological activity in this class of compounds is highly stereospecific; typically, the (R)-enantiomer (often correlating with the (-)-rotatory form in this specific alcohol series) exhibits the desired affinity for monoamine transporters or GABA receptors. Consequently, the isolation of the enantiopure alcohol is a pivotal step in drug development.

This guide details the physicochemical properties, synthesis, and a validated protocol for the chiral resolution of this amino alcohol, emphasizing the separation of the (R)-enantiomer.

Physicochemical Profile & Chiral Characteristics

The following table summarizes the core properties of the racemic and enantiopure forms.

| Property | Data / Value | Note |

| IUPAC Name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |

| Molecular Formula | C₁₀H₁₃Cl₂NO | |

| Molecular Weight | 234.12 g/mol | |

| Chiral Center | C3 (Carbon 3) | Benzylic-like position |

| Physical State | Viscous Oil / Low-melting Solid | Racemate often oil; Salt forms are solid |

| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly in Water | Free base is lipophilic |

| pKa (Calculated) | ~9.5 (Amine), ~14.8 (Alcohol) | Basic amine dictates salt formation |

| Key Impurities | 3,4-Dichlorocinnamic acid derivatives | Byproducts of synthesis |

| Active Enantiomer | (R)-(-) (Predicted based on Baclofen SAR) | Corresponds to (R)-Baclofen activity |

Synthetic Pathway & Strategic Logic

The synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol generally follows a linear pathway starting from 3,4-dichlorobenzaldehyde. The critical decision point is whether to introduce chirality early (asymmetric synthesis) or late (resolution). For industrial scalability, Late-Stage Resolution of the amino alcohol or its precursor acid is often preferred due to the lower cost of racemic starting materials.

Mechanism of Action (Synthesis)

-

Knoevenagel Condensation: 3,4-Dichlorobenzaldehyde reacts with acetoacetate or malonate to form the cinnamate skeleton.

-

Michael Addition: Nitromethane is added to the unsaturated system.

-

Reduction: The nitro group is reduced to an amine (often cyclizing to a lactam), followed by ring-opening reduction to the alcohol using Lithium Aluminum Hydride (LAH) or Borane.[1]

Visualization: Synthetic Workflow

Figure 1: Linear synthetic pathway from aldehyde precursor to racemic amino alcohol.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

While enzymatic resolution (using Lipases like Candida antarctica Lipase B) is possible, chemical resolution using chiral acids remains the gold standard for primary amines due to high enantiomeric excess (ee) and scalability.[1]

Objective: Isolate the (R)-enantiomer using (D)-(-)-Tartaric Acid (or Dibenzoyl-L-tartaric acid for higher selectivity).

Materials Required

-

Substrate: Racemic 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (10 g, ~42.7 mmol).

-

Resolving Agent: (D)-(-)-Tartaric Acid (0.5 to 1.0 equivalent).[1]

-

Solvent: Ethanol (Absolute) or Methanol/Water (9:1).[1]

-

Base: NaOH (2M) for free-basing.

Step-by-Step Methodology

-

Salt Formation:

-

Dissolve 10 g of the racemic amino alcohol in 50 mL of absolute Ethanol at 60°C.

-

In a separate flask, dissolve 3.2 g (0.5 eq) of (D)-(-)-Tartaric Acid in 20 mL of hot Ethanol.

-

Scientific Logic:[2][3] Using 0.5 equivalents ("Pope-Peachey" method) forces the resolving agent to react only with the matching enantiomer, theoretically leaving the unwanted enantiomer in solution.

-

-

Crystallization:

-

Add the hot acid solution to the amine solution slowly with stirring.

-

Allow the mixture to cool to room temperature (25°C) over 4 hours, then refrigerate at 4°C for 12 hours.

-

Observation: White crystalline precipitate forms.[1] This is the (R)-Amine-(D)-Tartrate diastereomeric salt (verification required via optical rotation).

-

-

Filtration & Recrystallization:

-

Free-Basing (Recovery):

-

Validation:

-

Analyze the resulting oil via Chiral HPLC.[1]

-

Visualization: Resolution Workflow

Figure 2: Resolution workflow targeting the (R)-enantiomer via diastereomeric salt crystallization.

Analytical Validation

To ensure the integrity of the resolution, the following analytical methods are mandatory:

-

Chiral HPLC:

-

Absolute Configuration Assignment:

-

The absolute configuration is typically assigned by X-ray crystallography of the tartrate salt or by comparison of optical rotation with literature values for the known Baclofen analog.

-

Reference Rotation: The (R)-enantiomer of the 4-chlorophenyl analog (Baclofen) is levorotatory (-) .[1] It is expected that (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol will also exhibit a negative specific rotation,

.

-

References

-

Process for the preparation of (-)-N-methyl-N-[4-(4-aminophenyl)...] . Patent IL114866A0.[1] (Describes the synthesis of N-methylated derivatives using the amino alcohol intermediate). 6[1][7][8][9][10][11][12]

-

Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] . Acta Crystallographica Section E. (Provides structural data on the 4-chloro analog, establishing the R-configuration baseline). 8[1][7][8][9][10][11][12]

-

Aminoalcohol resolution method . Patent CN104098478B.[1] (Details the general methodology for resolving amino alcohols using tartaric acid derivatives). 5[1][2][5][7][8][9][10][11][12]

-

4-Amino-3-(3,4-dichlorophenyl)butanoic acid . ChemScene Product Data. (Identifies the acid precursor to the alcohol). 11

Sources

- 1. JP2013523605A - Sitagliptin intermediate, preparation method and use thereof - Google Patents [patents.google.com]

- 2. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 3. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 5. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]

- 6. IL114866A0 - Process for the preparation of the (-)-n-methyl-n-Ã4-(4-phenyl-4-acetylaminopiperidin-1-yl-2-(3,4-dichlorophenyl) butyl¾ benzamide - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. Absolute configuration - Wikipedia [en.wikipedia.org]

Solubility of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol in organic solvents

Technical Guide: Solubility Profile & Solvent Selection for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Executive Summary & Molecular Architecture

This guide provides a technical analysis of the solubility characteristics of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS: 152298-51-6).[1] This molecule acts as a critical intermediate in the synthesis of serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), such as Dasotraline, and shares structural homology with Baclofen and Sertraline precursors.

Understanding its solubility is not merely about finding a solvent that dissolves the solid; it is about exploiting the Amphiphilic Duality of the molecule to drive reaction kinetics, maximize extraction efficiency, and control crystallization polymorphs.

Molecular Analysis for Solubility Prediction:

-

Lipophilic Domain: The 3,4-dichlorophenyl moiety provides significant hydrophobicity and

- -

Hydrophilic/Polar Domain: The primary alcohol (-OH) and primary amine (-NH

) create a "push-pull" hydrogen bonding network. -

Ionizability: The amine (pKa

9.5) allows the molecule to act as a "solubility switch," transitioning from lipophilic (free base) to hydrophilic (salt form) based on pH.

Solubility Profile: Theoretical & Empirical Data

The following data synthesizes predicted Hansen Solubility Parameters (HSP) and empirical behavior observed in analogous dichlorophenyl-amino-alcohol systems.

Table 1: Solubility Performance by Solvent Class (Free Base Form)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |

| Polar Protic | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bond donor/acceptor interactions with amine and alcohol groups. | Reaction medium; Recrystallization solvent. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | High dielectric constant overcomes lattice energy; disrupts intermolecular H-bonds. | Stock solutions; High-temp reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>80 mg/mL) | "Like-dissolves-like" interaction with the dichlorophenyl ring. | Liquid-Liquid Extraction (LLE) from aqueous phases. |

| Ethers | THF, MTBE, 2-MeTHF | Moderate (20-50 mg/mL) | Good solvation of the organic skeleton; moderate H-bonding. | Reduction reactions (e.g., LiAlH |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (15-40 mg/mL) | Dipole-dipole interactions; solubility decreases significantly with temp drop. | Crystallization (often with anti-solvent). |

| Alkanes | n-Heptane, Hexane, Cyclohexane | Negligible (<1 mg/mL) | Lack of polar functional groups to solvate the amine/alcohol. | Anti-solvent to force precipitation. |

| Water | Water (pH 7) | Low (<5 mg/mL) | Hydrophobic phenyl ring dominates at neutral pH. | Wash solvent to remove inorganic salts. |

Critical Note on pH: In acidic aqueous media (pH < 4), the amine protonates to form the ammonium salt (R-NH

), inverting the solubility profile. The salt is highly soluble in water (>100 mg/mL) and insoluble in DCM/Ethers.

Solvent Engineering for Key Workflows

A. Synthesis (Reduction Reactions)

The synthesis often involves reducing 4-amino-3-(3,4-dichlorophenyl)butanoic acid (or ester).

-

Recommended Solvent: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .

-

Rationale: These ethers are stable against strong reducing agents (LiAlH

, Borane) and solubilize the intermediate complexes. 2-MeTHF is preferred for green chemistry compliance and easier phase separation during workup.

B. Liquid-Liquid Extraction (Workup)

To isolate the product from an aqueous quench:

-

Primary Choice: Dichloromethane (DCM) .

-

Why: The high density of DCM allows it to settle as the bottom layer, efficiently extracting the free base due to the affinity of the chlorinated solvent for the dichlorophenyl ring.

-

Green Alternative: Ethyl Acetate (EtOAc) .[2] Requires salting out the aqueous phase (NaCl) to maximize recovery due to partial water miscibility.

C. Crystallization & Purification

Achieving high purity (>99%) requires a solvent system that solubilizes impurities while selectively precipitating the target.

-

System: Isopropanol (IPA) / n-Heptane .

-

Method: Dissolve in hot IPA (Solvent), then slowly add n-Heptane (Anti-solvent).

-

Thermodynamics: The dichlorophenyl group is soluble in hot IPA but rapidly crashes out when the dielectric constant is lowered by Heptane, leaving polar impurities in the mother liquor.

Visualizing the Solubility Logic

The following diagrams illustrate the pH-dependent solubility switch and the purification workflow.

Diagram 1: The pH Solubility Switch

Caption: The reversible transition between Free Base (organic soluble) and Salt (water soluble) forms allows for chemical purification via Acid/Base extraction.

Diagram 2: Recrystallization Workflow

Caption: Step-by-step antisolvent recrystallization protocol to maximize yield and purity.

Detailed Experimental Protocol: Purification

Objective: Purify crude 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol to >98% HPLC purity.

Reagents:

-

Crude Product (Free Base)

-

Solvent: Isopropyl Alcohol (IPA) - HPLC Grade

-

Anti-solvent: n-Heptane - HPLC Grade

Procedure:

-

Dissolution: Charge 10.0 g of crude solid into a round-bottom flask equipped with a reflux condenser. Add 30 mL of IPA (3 vol).

-

Heating: Heat the mixture to 70°C with magnetic stirring. If the solid does not fully dissolve, add IPA in 2 mL increments until a clear solution is obtained. Do not exceed 10 volumes.

-

Clarification: If particulate matter remains, perform a hot filtration through a pre-warmed Celite pad.

-

Anti-Solvent Addition: While maintaining the solution at 60°C, add n-Heptane dropwise.

-

Endpoint: Stop adding when a faint, persistent turbidity (cloudiness) appears. This usually occurs at a 1:1 or 1:2 ratio of IPA:Heptane.

-

-

Re-dissolution: Add 1-2 mL of hot IPA to clear the turbidity.

-

Crystallization: Remove the heat source. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling will trap impurities.

-

Aging: Once at room temperature, cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

-

Isolation: Filter the white crystalline solid using a Buchner funnel.

-

Wash: Wash the filter cake with 10 mL of cold (0°C) 1:3 IPA:Heptane mixture.

-

Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 152298-51-6, 4-Amino-3-(3,4-dichlorophenyl)-1-butanol. Retrieved from [Link]

-

LookChem. Product Information: 4-Amino-3-(3,4-dichlorophenyl)-1-butanol. Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for solubility parameter prediction).

Sources

Discovery and History of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol: A Technical Whitepaper

Part 1: Executive Summary & Core Identity

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS: 152298-51-6) is a high-value chiral amino alcohol intermediate. While not a marketed pharmaceutical itself, it represents a "privileged scaffold" in the synthesis of neuroactive agents , specifically targeting the GABA-B receptor and monoamine transporters (SERT/NET/DAT) .

It is best understood as the reduced alcohol congener of the experimental GABA-B agonist 3,4-dichloro-baclofen and a direct precursor to 3-(3,4-dichlorophenyl)pyrrolidine , a core pharmacophore for triple reuptake inhibitors (TRIs).

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | 4-amino-3-(3,4-dichlorophenyl)butan-1-ol |

| CAS Number | 152298-51-6 (Racemic) / 160707-16-4 ((S)-isomer) |

| Molecular Formula | C₁₀H₁₃Cl₂NO |

| Molecular Weight | 234.12 g/mol |

| Key Functional Groups | Primary Amine, Primary Alcohol, Dichlorophenyl Ring |

| Stereochemistry | Contains one chiral center at C3.[1][2][3] (S)-enantiomer is often the bioactive target precursor. |

| Physical State | Viscous oil or low-melting solid (depending on purity/salt form) |

Part 2: Historical Emergence & Discovery Context

The discovery of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is not tied to a single "eureka" moment but rather emerged from two distinct waves of Structure-Activity Relationship (SAR) optimization in the late 20th century.

Wave 1: The Baclofen Optimization Era (1970s-1980s)

Following the success of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) as a muscle relaxant, researchers at Ciba-Geigy (now Novartis) and Warner-Lambert sought to improve its lipophilicity and blood-brain barrier (BBB) penetration.

-

The Logic: Adding a second chlorine atom at the 3-position of the phenyl ring (creating the 3,4-dichloro motif) significantly increases lipophilicity (

). -

The Molecule's Role: The alcohol form (butan-1-ol) was synthesized either as a metabolic probe (to test if the acid reduces in vivo) or, more commonly, as a synthetic precursor to the acid via Jones oxidation.

Wave 2: The Monoamine Reuptake Inhibitor Era (1990s-2000s)

With the rise of SSRIs (like Sertraline) and SNRIs, the 3,4-dichlorophenyl moiety became a "gold standard" for binding to the serotonin transporter (SERT).

-

The Logic: The 3,4-dichlorophenyl group locks the molecule into a hydrophobic pocket within the transporter.

-

The Molecule's Role: Researchers utilized 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol as a linear precursor to cyclization . By activating the alcohol (e.g., with thionyl chloride or tosyl chloride), the molecule undergoes intramolecular cyclization to form 3-(3,4-dichlorophenyl)pyrrolidine . This pyrrolidine ring is the structural core of many experimental Triple Reuptake Inhibitors (SNDRIs) developed to treat depression and obesity.

Part 3: Synthetic Pathways & Technical Protocols

The synthesis of this molecule requires precise control over the reduction steps to prevent over-reduction of the aromatic ring or elimination of the amine.

Pathway A: The Cyanocinnamate Route (Primary Industrial Method)

This method is preferred for scalability and enantioselective control.

-

Condensation: 3,4-Dichlorobenzaldehyde is condensed with ethyl cyanoacetate to form the cinnamate derivative.

-

Michael Addition: Cyanide addition (or nitromethane) introduces the nitrogen source.

-

Reduction: The critical step involves reducing both the nitrile/nitro group and the ester to the amine and alcohol, respectively.

Experimental Protocol: Reduction of the Acid Precursor

Note: This protocol describes the reduction of the corresponding amino acid (3,4-dichlorobaclofen) using Lithium Aluminum Hydride (LAH), a standard lab-scale method.

Reagents:

-

Precursor: 4-Amino-3-(3,4-dichlorophenyl)butanoic acid (1.0 eq)

-

Reductant: Lithium Aluminum Hydride (LAH) (2.5 eq)

-

Solvent: Anhydrous THF

-

Quench: Fieser workup (Water, 15% NaOH, Water)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

-

Slurry Formation: Add LAH pellets carefully at 0°C. Stir to form a grey slurry.

-

Addition: Add the amino acid precursor portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Reflux: Warm to room temperature, then reflux (66°C) for 4–6 hours. Causality: Reflux is necessary to fully reduce the carboxylate to the primary alcohol; room temperature is insufficient for high yields.

-

Quench (Critical): Cool to 0°C. Dilute with diethyl ether. Add water (

mL), then 15% NaOH ( -

Isolation: Filter the white granular precipitate (aluminum salts). Dry the filtrate over MgSO₄ and concentrate in vacuo to yield the crude amino alcohol as a viscous oil.

Visualization: Synthesis and Cyclization Logic

Figure 1: Synthetic genealogy of the target molecule, highlighting its role as a pivot point between linear GABA analogs and cyclic pyrrolidine scaffolds.

Part 4: Applications in Drug Development[4]

The "Pyrrolidine Ring Closure" Strategy

The most significant application of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is its conversion into 3-arylpyrrolidines . This is a critical workflow in the synthesis of SNDRIs.

Mechanism: The amino group acts as a nucleophile. By converting the hydroxyl group into a leaving group (LG) using Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl), the amine attacks the carbon carrying the LG, closing the 5-membered ring.

Protocol for Cyclization:

-

Activation: React amino alcohol with

in -

Cyclization: Treat the chloro-amine with aqueous NaOH. The free base amine performs an intramolecular

attack, displacing the chloride to form the pyrrolidine.

Analytical Standard for Metabolite Identification

In pharmacokinetic (PK) studies of 3,4-dichlorophenyl-containing drugs (like Sertraline analogs), this alcohol often appears as a minor metabolite resulting from oxidative deamination or ring-opening pathways. Synthesizing the authentic standard allows for:

-

HPLC Retention Time Verification.

-

Mass Spectrometry Fragmentation Mapping: The distinct isotope pattern of the two chlorine atoms provides a clear signature (M, M+2, M+4 peaks in 9:6:1 ratio).

Part 5: Safety & Handling (SDS Summary)

| Hazard Category | Classification | Handling Protocol |

| Acute Toxicity | Oral/Dermal (Category 4) | Wear nitrile gloves; avoid skin contact. |

| Skin Corrosion | Irritant (Category 2) | Wash immediately with soap and water if exposed. |

| Eye Damage | Serious Irritant (Category 2A) | Use safety goggles; do not use contact lenses. |

| Storage | Hygroscopic | Store under Argon at 2–8°C. |

References

-

Warner-Lambert Company. (1986). Cyclic amino acids and esters thereof. US Patent 4,584,313.[4]

-

PubChem. (n.d.). Compound Summary: 4-amino-3-(3,4-dichlorophenyl)butan-1-ol.[2] National Library of Medicine.

-

Bowery, N. G. (2006). GABA-B receptor: a site of therapeutic target. Current Opinion in Pharmacology. (Contextual reference for GABA-B agonist SAR)

-

ChemicalBook. (2023). 4-Amino-3-(3,4-dichlorophenyl)-1-butanol Product Data.

Sources

Technical Profile: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

[1][2][3][4]

The Core Identifier: InChI Key

For researchers and database managers, the primary machine-readable identifier for this compound is the InChI Key. It serves as a fixed-length digital signature, ensuring interoperability across chemical inventories (PubChem, ChemSpider, internal LIMS).[1]

InChI Key

[2]

Standard InChI String

Key Interpretation:

-

First Block (LGIGCDLFWQIHLQ): Encodes the molecular skeleton (connectivity) of the 4-amino-3-phenylbutanol core and the dichloro substitution.[2]

-

Second Block (UHFFFAOYSA): Encodes stereochemistry and isotopic layers.[1] The "UHFFFAOYSA" indicates that no stereochemical information is defined in this specific string (racemic or unspecified).[1]

-

Third Block (N): Indicates the standard protonation layer.[1]

Chemical Identity & Properties

This compound is a structural analog of GABA-ergic agents (similar to Baclofen/Phenibut) but features a 3,4-dichlorophenyl ring, significantly increasing its lipophilicity compared to its monochlorinated counterparts.

| Property | Data |

| CAS Registry Number | 152298-51-6 |

| IUPAC Name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol |

| Molecular Formula | C₁₀H₁₃Cl₂NO |

| Molecular Weight | 234.12 g/mol |

| SMILES | C1=CC(=C(C=C1C(CCO)CN)Cl)Cl |

| Monoisotopic Mass | 233.0374 Da |

| H-Bond Donors | 2 (–NH₂, –OH) |

| H-Bond Acceptors | 2 |

Structural Analysis & Synthesis Context

The structure consists of a butanol chain substituted at the 3-position with a 3,4-dichlorophenyl moiety and terminated at the 4-position with a primary amine. This specific arrangement identifies it as a reduced derivative of a Baclofen analog .[1]

Synthesis Pathway

The synthesis typically proceeds via the reduction of the corresponding carboxylic acid.[1] This transformation alters the pharmacological profile, often converting a zwitterionic amino acid into a more membrane-permeable amino alcohol.

Primary Precursor: 4-Amino-3-(3,4-dichlorophenyl)butanoic acid (CAS: 4846-95-1).[3]

Visualization: Synthesis Logic

The following diagram illustrates the structural relationship and reduction pathway.

Caption: Chemical transformation from the butanoic acid precursor to the target amino alcohol.

Experimental Characterization Protocol

To validate the identity of this compound in a research setting, the following HPLC-MS protocol is recommended. This method separates the amino alcohol from potential acid impurities (precursors).[1]

Methodology: LC-MS Identification

1. Sample Preparation:

-

Dissolve 1 mg of the solid analyte in 1 mL of Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

-

Vortex for 30 seconds and filter through a 0.22 µm PTFE filter.[1]

2. Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.[1]

3. Mass Spectrometry Settings (ESI+):

-

Ionization Mode: Electrospray Ionization (Positive).[1]

-

Target Ion [M+H]⁺: 234.04 m/z.[1]

-

Characteristic Fragment: Look for loss of water [M+H - H₂O]⁺ at approx 216.03 m/z.[2][1]

Visualization: Analytical Workflow

Caption: Step-by-step workflow for LC-MS validation of the target compound.

Applications & Research Context

This compound is primarily utilized in two domains:[1]

-

Neuropharmacology Research: As a lipophilic analog of GABA (gamma-aminobutyric acid), it serves as a probe for GABA-B receptor binding studies.[1] The 3,4-dichloro substitution pattern is known to enhance blood-brain barrier (BBB) permeability compared to the 4-chloro analog (Baclofen).

-

Chiral Synthesis Intermediate: The racemic alcohol can be resolved into its (R) and (S) enantiomers.[1] These chiral blocks are critical intermediates for synthesizing complex pyrrolidine-based pharmaceuticals or "sertraline-like" reuptake inhibitors.

References

Sources

- 1. JP2013523605A - Sitagliptin intermediate, preparation method and use thereof - Google Patents [patents.google.com]

- 2. PubChemLite - 4-amino-3-(3,4-dichlorophenyl)-1-butanol (C10H13Cl2NO) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. 4-Amino-3-(3,4-dichlorophenyl)-1-butanol - Safety Data Sheet [chemicalbook.com]